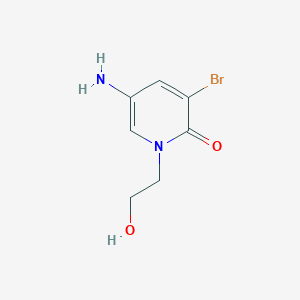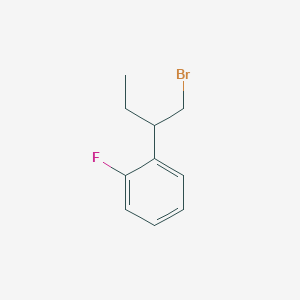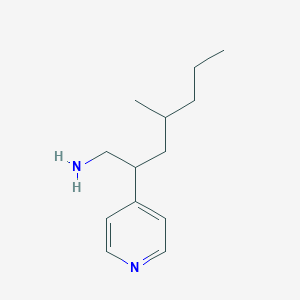
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: is a heterocyclic compound containing nitrogen and bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyethyl groups makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the following steps:
Bromination: A pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amino group.
Hydroxyethylation: Finally, the amino-bromopyridine is reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Amino-3-bromo-1-(2-oxoethyl)-1,2-dihydropyridin-2-one.
Reduction: 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-ol.
Substitution: 5-Amino-3-(substituted)-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand for metal complexes.
Biology:
Enzyme Inhibition Studies: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The exact mechanism of action of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with target molecules.
相似化合物的比较
5-Amino-3-chloro-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
Uniqueness:
- The combination of amino, bromine, and hydroxyethyl groups in 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one provides unique reactivity and potential for diverse applications in various fields.
属性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC 名称 |
5-amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI 键 |
CIZYNOXQZGWDPF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C=C1N)CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)


![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)


![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)


